Histamine H1 Receptor Binding Affinity: N-Methyl vs. Primary Amine vs. Dimethyl Analog
N-Methyl-3,3-diphenylpropylamine exhibits a 1.9-fold lower affinity for the human histamine H1 receptor compared to its primary amine analog, 3,3-diphenylpropylamine. In radioligand binding assays, the N-methyl derivative (compound 5b) shows a Ki of 5172 nM, whereas the parent primary amine (compound 5a) binds with a Ki of 2758 nM. This reduction in affinity is further contrasted by the N,N-dimethyl analog (5c), which partially recovers affinity (Ki = 4610 nM), indicating that N-methylation does not simply follow a linear trend in potency [1].
| Evidence Dimension | Binding affinity (Ki) at human histamine H1 receptor |
|---|---|
| Target Compound Data | Ki = 5172 nM |
| Comparator Or Baseline | 3,3-Diphenylpropylamine (primary amine, 5a): Ki = 2758 nM; N,N-Dimethyl-3,3-diphenylpropylamine (5c): Ki = 4610 nM |
| Quantified Difference | N-methyl derivative shows 1.9-fold lower affinity vs. primary amine (Δ 2414 nM); 12% higher affinity vs. dimethyl analog (Δ 562 nM) |
| Conditions | Radioligand binding assay using cell pellets from SK-N-MC cells transfected with human H1 receptor, temperature 298.15 K [2]. |
Why This Matters
Researchers investigating histaminergic pathways or screening for off-target H1 activity must account for the substantial reduction in affinity conferred by N-methylation, which cannot be extrapolated from data on the primary amine parent compound.
- [1] Shah, J. R., Mosier, P. D., Roth, B. L., Kellogg, G. E., & Westkaemper, R. B. (2009). Synthesis, structure-affinity relationships, and modeling of AMDA analogs at 5-HT2A and H1 receptors: structural factors contributing to selectivity. Bioorganic & Medicinal Chemistry, 17(18), 6496-6504. (Table 1: Ki values for compounds 5a, 5b, 5c). View Source
- [2] BindingDB. Ki Summary: BDBM35920 (Histamine H1 receptor). Accessed 2026. View Source
